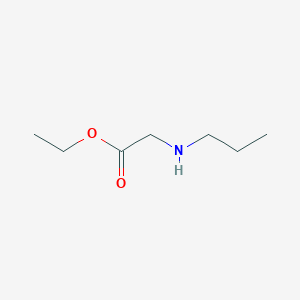

Ethyl 2-(propylamino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(propylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-5-8-6-7(9)10-4-2/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUSZJBGNONFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40693-96-7 | |

| Record name | ethyl 2-(propylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-propylglycine Ethyl Ester

A Note on the Data: Direct experimental data for N-propylglycine ethyl ester is not extensively available in public literature. This guide, therefore, presents a comprehensive, predictive overview of its chemical properties, synthesized from established chemical principles and data from homologous and structurally related compounds. This approach provides a robust and scientifically grounded framework for researchers and drug development professionals.

Introduction: Situating N-propylglycine Ethyl Ester in Chemical Space

N-propylglycine ethyl ester is a derivative of the simplest amino acid, glycine. As a member of the N-alkylated amino acid ester family, it holds potential as a versatile building block in organic synthesis, particularly in the fields of peptide chemistry and medicinal chemistry. The presence of a secondary amine and an ester functional group within the same molecule imparts a unique combination of reactivity and physical properties. This guide will provide a detailed exploration of the synthesis, predicted physicochemical and spectroscopic properties, reactivity, and handling of N-propylglycine ethyl ester.

Chemical Identity

-

IUPAC Name: ethyl 2-(propylamino)acetate

-

Molecular Formula: C₇H₁₅NO₂

-

Molecular Weight: 145.20 g/mol

-

CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, highlighting its status as a less common research chemical.

Molecular Structure:

Caption: A typical workflow for the synthesis of N-propylglycine ethyl ester.

Detailed Experimental Protocol:

-

Preparation of Glycine Ethyl Ester Free Base: To a suspension of glycine ethyl ester hydrochloride in a suitable solvent such as dichloromethane or diethyl ether, an equimolar amount of a base like triethylamine is added. The mixture is stirred, and the resulting triethylammonium chloride salt is removed by filtration. The filtrate containing the free base of glycine ethyl ester is then used directly.

-

Reductive Amination: The solution of glycine ethyl ester is cooled in an ice bath. Propionaldehyde (1.0-1.2 equivalents) is added, followed by a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.0-1.5 equivalents). The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure N-propylglycine ethyl ester.

Causality in Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride and sodium cyanoborohydride are preferred as they are mild reducing agents that selectively reduce the imine intermediate in the presence of the aldehyde starting material. [1]* Use of Hydrochloride Salt: Glycine ethyl ester is often stored and handled as its more stable hydrochloride salt. The free base is generated in situ to participate in the reaction. [2]

Predicted Physicochemical Properties

The physical properties of N-propylglycine ethyl ester are predicted based on trends observed in its lower homologues, N-methylglycine ethyl ester and N,N-diethylglycine ethyl ester, as well as the parent compound, glycine ethyl ester.

| Property | Predicted Value | Rationale |

| Appearance | Colorless to pale yellow liquid | Based on related N-alkylated amino acid esters. |

| Boiling Point | ~160-170 °C | Higher than N,N-dimethylglycine ethyl ester (150-151 °C) due to increased molecular weight and van der Waals forces. [3] |

| Density | ~0.91-0.93 g/mL | Similar to related compounds like N,N-dimethylglycine ethyl ester (0.928 g/mL). [3] |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Moderately soluble in water. | The presence of the ester and amine groups allows for hydrogen bonding with water, while the alkyl chains contribute to organic solvent solubility. |

Predicted Spectroscopic Analysis

The following spectroscopic data are predicted based on the known spectral characteristics of esters and secondary amines.

| Spectroscopy | Predicted Data |

| ¹H NMR | δ ~4.2 (q, 2H, -OCH₂CH₃), δ ~3.4 (s, 2H, -NHCH₂COO-), δ ~2.6 (t, 2H, -NHCH₂CH₂CH₃), δ ~1.6 (sextet, 2H, -NHCH₂CH₂CH₃), δ ~1.3 (t, 3H, -OCH₂CH₃), δ ~0.9 (t, 3H, -NHCH₂CH₂CH₃), δ ~2.0-2.5 (br s, 1H, -NH-) |

| ¹³C NMR | δ ~172 (-COO-), δ ~61 (-OCH₂CH₃), δ ~52 (-NHCH₂COO-), δ ~50 (-NHCH₂CH₂CH₃), δ ~22 (-NHCH₂CH₂CH₃), δ ~14 (-OCH₂CH₃), δ ~11 (-NHCH₂CH₂CH₃) |

| IR (cm⁻¹) | ~3300-3400 (N-H stretch, weak), ~2960, 2870 (C-H stretch), ~1740 (C=O ester stretch, strong), ~1180 (C-O stretch, strong), ~1120 (C-N stretch) |

| Mass Spec (EI) | M⁺ at m/z = 145. Likely fragments: m/z = 116 ([M-C₂H₅]⁺), m/z = 72 ([M-COOC₂H₅]⁺) |

Reactivity and Chemical Behavior

N-propylglycine ethyl ester possesses two primary reactive sites: the nucleophilic secondary amine and the electrophilic ester carbonyl carbon.

Key Reactions:

-

Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes the compound basic. It will react with acids to form the corresponding ammonium salts.

-

N-Acylation and N-Alkylation: The secondary amine can act as a nucleophile and react with acylating agents (e.g., acid chlorides, anhydrides) to form amides, or with alkylating agents to form tertiary amines. [4]* Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield N-propylglycine and ethanol.

-

Aminolysis: The ester can react with ammonia or other amines, particularly at elevated temperatures, to form the corresponding amide. [5] Diagram of Reactivity:

Caption: Key reactions of N-propylglycine ethyl ester.

Safety and Handling

While a specific safety data sheet (SDS) for N-propylglycine ethyl ester is not available, general precautions for handling similar amino acid esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [6][7]* Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists. Handle in a well-ventilated area or in a fume hood. [6]* Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place. [6]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [6]* Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides. [6]

Conclusion

N-propylglycine ethyl ester, while not a commonly cataloged chemical, represents a valuable synthetic intermediate. Its properties can be reliably predicted based on the well-understood chemistry of its constituent functional groups and homologous compounds. The synthetic routes are straightforward, and its dual functionality as a nucleophilic amine and an electrophilic ester makes it a versatile tool for the construction of more complex molecules in pharmaceutical and materials science research. This guide provides a foundational understanding for researchers interested in exploring the potential of this and other N-alkylated amino acid esters.

References

- Automated Parallel Synthesis of N-Alkylated-?-Amino Methyl Esters in Gram Quantities. (n.d.).

- Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (n.d.). CHIMIA.

- Asymmetric Synthesis of N-Alkyl Amino Acids through a Biocatalytic Dynamic Kinetic Resolution of PEGylated N-Alkyl Amino Esters. (2023).

- New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. (2020). Journal of the Mexican Chemical Society.

- Synthesis of N-Alkyl Amino Acids. (n.d.). Monash University.

- Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. (n.d.).

- Glycine, N,N-diethyl-, ethyl ester. (n.d.). PubChem.

- Glycine ethyl ester hydrochloride(623-33-6) 1H NMR spectrum. (n.d.). ChemicalBook.

- N,N-Dimethylglycine ethyl ester 98 33229-89-9. (n.d.). Sigma-Aldrich.

- Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. (2025).

- Glycine ethyl ester, hydrochloride. (n.d.). PubChem.

- Glycine ethyl ester. (n.d.). PubChem.

- Glycine, N-methyl-, ethyl ester. (n.d.). PubChem.

- N-(Aminoiminomethyl)-N-methylglycine ethyl ester. (n.d.). PubChem.

- Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward the Total Synthesis of Callipeltin A and C. (2022). CORE.

- SAFETY D

- SAFETY DATA SHEET 1325-AMINO ACID 40%. (n.d.). BC Fertilis Panama.

- SAFETY D

- N-ETHYLGLYCINE(627-01-0) 13C NMR spectrum. (n.d.). ChemicalBook.

- Glycine ethyl ester hydrochloride(623-33-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- N-ETHYLGLYCINE(627-01-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Ethylglycyl-ethylglycine, N-(N-propyloxycarbonyl)-, N-propyl ester (isomer 1) - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Direct N-alkylation of unprotected amino acids with alcohols. (2017). PMC - NIH.

- Esters Reaction with Amines – The Aminolysis Mechanism. (n.d.). Chemistry Steps.

- Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. (2023).

- Amines. (n.d.). NCERT.

- Sarcosine ethyl ester hydrochloride. (n.d.). Chem-Impex.

- Amino Acid Standard - 250 pmol per ul in 0.

- Safety Data Sheet (SDS). (2015).

- Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2016).

- The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017). RSC Publishing.

- N-Acetylglycine ethyl ester - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. (2019).

- Chemical Properties of Glycine, ethyl ester (CAS 459-73-4). (n.d.). Cheméo.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123). (n.d.).

- A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). MDPI.

- The Azomethine Ylide Route to Amine C–H Functionalization: Redox-Versions of Classic Reactions and a Pathway to New Transformations. (2015).

- 25.5: Reactions of Amino Acids. (2021). Chemistry LibreTexts.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). (n.d.).

- Glycine ethyl ester hydrochloride - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Sarcosine Ethyl Ester Hydrochloride 52605-49-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (n.d.). University of Groningen research portal.

- Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009).

- Development of an amino acid sequence-dependent analytical method for peptides using near-infrared spectroscopy. (2022). RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation proc ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00073A [pubs.rsc.org]

- 3. N,N-二甲氨基乙酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. pa.bcfertilis.com [pa.bcfertilis.com]

- 7. pickeringlabs.com [pickeringlabs.com]

A Comprehensive Spectroscopic Guide to Ethyl 2-(propylamino)acetate

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 2-(propylamino)acetate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the characterization of this molecule. This document offers a detailed examination of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data. Where experimental data is not publicly available, predictive data and interpretations based on analogous structures are provided to offer a comprehensive analytical profile.

Introduction to this compound

This compound is a secondary amine and an ester derivative of the amino acid glycine. Its structure is characterized by a propyl group attached to the nitrogen atom of ethyl glycinate. The presence of both an amine and an ester functional group makes it a versatile building block in organic synthesis, potentially finding applications in the development of novel pharmaceutical compounds and other specialty chemicals. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Predicted Mass Spectrometry Data

While a publicly available experimental mass spectrum for this compound is not readily found, predicted data from computational models provide valuable insights into its expected mass-to-charge ratios for various adducts.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.11756 |

| [M+Na]⁺ | 168.09950 |

| [M-H]⁻ | 144.10300 |

| [M+NH₄]⁺ | 163.14410 |

| [M]⁺ | 145.10973 |

| Data sourced from PubChem.[1] |

Proposed Fragmentation Pathway

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The molecular ion peak ([M]⁺) would be observed at m/z 145. The fragmentation is likely initiated by the loss of the ethoxy group from the ester, or through cleavage at the C-C bond adjacent to the nitrogen atom, which are common fragmentation pathways for esters and amines.

A plausible fragmentation pathway is illustrated below:

Figure 1: Proposed Mass Fragmentation Pathway of this compound.

Experimental Protocol for Mass Spectrometry

The following is a standard protocol for acquiring an EI mass spectrum:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane.

-

Instrument Setup:

-

Use a gas chromatograph-mass spectrometer (GC-MS) for sample introduction if the compound is sufficiently volatile.

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

The mass analyzer (e.g., a quadrupole) should be set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

-

-

Data Acquisition: Inject the sample into the GC, which will separate it from the solvent and introduce it into the mass spectrometer. The mass spectrometer will then generate a mass spectrum based on the fragmentation of the molecule.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the predicted data and proposed fragmentation pathway to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms.

Molecular Structure and Atom Labeling

For clarity in the following NMR discussion, the atoms of this compound are labeled as follows:

Figure 2: Labeled Structure of this compound for NMR Assignments.

Predicted ¹H NMR Data

Based on the principles of chemical shifts and spin-spin coupling, and by comparison with similar structures like ethyl acetate and other N-alkylated amino esters, the following ¹H NMR spectrum is predicted for this compound in a solvent like CDCl₃.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling with |

| a | 0.9 | triplet | 3H | b |

| b | 1.5 | sextet | 2H | a, c |

| c | 2.6 | triplet | 2H | b |

| d | 3.4 | singlet | 2H | N-H (broad) |

| e | 4.2 | quartet | 2H | f |

| f | 1.3 | triplet | 3H | e |

| N-H | ~1.5-2.5 (broad) | singlet | 1H | - |

Interpretation of the ¹H NMR Spectrum:

-

Propyl Group: The terminal methyl protons (a) are expected to appear as a triplet around 0.9 ppm due to coupling with the adjacent methylene protons (b). The methylene protons (b) will be a sextet due to coupling with both the terminal methyl protons (a) and the methylene protons (c). The methylene protons (c), being adjacent to the electron-withdrawing nitrogen atom, will be deshielded and appear as a triplet around 2.6 ppm.

-

Amino Acetate Moiety: The methylene protons (d) are adjacent to both the nitrogen and the carbonyl group, leading to a predicted singlet at around 3.4 ppm. The N-H proton typically appears as a broad singlet and its chemical shift can vary depending on concentration and solvent.

-

Ethyl Group: The methylene protons (e) of the ethyl ester are adjacent to the oxygen atom and will be deshielded, appearing as a quartet around 4.2 ppm due to coupling with the methyl protons (f). The terminal methyl protons (f) will appear as a triplet around 1.3 ppm.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum for this compound is as follows:

| Carbon (Label) | Predicted Chemical Shift (δ, ppm) |

| C1 (a) | ~11 |

| C2 (b) | ~23 |

| C3 (c) | ~52 |

| C4 (d) | ~51 |

| C5 (C=O) | ~172 |

| C6 (e) | ~61 |

| C7 (f) | ~14 |

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon (C5) of the ester is the most deshielded, appearing at a characteristic chemical shift of around 172 ppm.[2]

-

The carbons bonded to heteroatoms (oxygen and nitrogen) are also deshielded. The methylene carbon of the ethyl group (C6) is expected around 61 ppm, while the methylene carbons adjacent to the nitrogen (C3 and C4) are predicted to be in the 50-55 ppm range.

-

The aliphatic carbons of the propyl group (C1 and C2) and the methyl carbon of the ethyl group (C7) will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the ¹H NMR signals. Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Predicted IR Absorption Data

The characteristic IR absorption frequencies for the functional groups in this compound are predicted as follows:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300-3500 | Weak-Medium |

| C-H Stretch (sp³) | Alkane | 2850-3000 | Strong |

| C=O Stretch | Ester | 1735-1750 | Strong |

| N-H Bend | Secondary Amine | 1550-1650 | Medium |

| C-O Stretch | Ester | 1000-1300 | Strong |

| C-N Stretch | Amine | 1020-1250 | Medium |

Interpretation of the IR Spectrum:

-

The most prominent peak is expected to be the strong absorption from the C=O stretch of the ester group, typically found around 1735-1750 cm⁻¹.[3]

-

The C-H stretching vibrations of the alkyl groups will appear as strong absorptions in the 2850-3000 cm⁻¹ region.

-

A weak to medium intensity band in the 3300-3500 cm⁻¹ region should be present, corresponding to the N-H stretch of the secondary amine.

-

The C-O stretching vibration of the ester will result in a strong absorption in the 1000-1300 cm⁻¹ region.

-

The N-H bending and C-N stretching vibrations will also give rise to characteristic absorptions in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the solvent to subtract from the sample spectrum.

-

-

Data Acquisition: Place the sample in the spectrometer and acquire the spectrum. Typically, a scan range of 4000-400 cm⁻¹ is used.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their characteristic frequencies.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By combining predicted data with established principles of spectroscopic interpretation and comparative analysis with similar molecules, a comprehensive analytical profile has been constructed. The provided methodologies for data acquisition serve as a practical guide for the experimental characterization of this compound. This information is crucial for any scientific endeavor involving the synthesis, purification, and application of this compound, ensuring its structural integrity and purity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]

-

Parihar, D. B., & Kulkarni, S. P. (1993). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Journal of Chromatography A, 635(2), 271-281. [Link]

-

PubChem. Ethyl aminoacetate hydrochloride. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031246). [Link]

-

PubChem. Ethyl 2-(methylamino)acetate. National Center for Biotechnology Information. [Link]

-

NIST. 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester. National Institute of Standards and Technology. [Link]

-

Doc Brown's Chemistry. Spectra of ethyl acetate. [Link]

-

PubChem. Ethyl 2-aminoacetate;hydrate. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Stenutz. ethyl 2-aminoacetate. [Link]

-

SpectraBase. 2-Oxo-2-(propylamino)ethyl 2-(6-methoxynaphthalen-2-yl)acetate. [Link]

-

PubMed. Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. [Link]

-

Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

Doc Brown's Chemistry. infrared spectrum of ethyl ethanoate. [Link]

-

PubChem. 2-(Methylamino)ethyl acetate. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H NMR spectrum of 100% ethyl acetate, neat. [Link]

-

QMplus Hub. Characterization Data for Ethylene-vinyl acetate copolymer (EVA). [Link]

-

NIST. Ethyl propiolate. National Institute of Standards and Technology. [Link]

-

NIST. Ethyl Acetate. National Institute of Standards and Technology. [Link]

-

SpectraBase. Acetic acid, 2-(dimethylamino)ethyl ester. [Link]

Sources

- 1. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Purity and stability of Ethyl 2-(propylamino)acetate

An In-depth Technical Guide to the Purity and Stability of Ethyl 2-(propylamino)acetate

Authored by: A Senior Application Scientist

Abstract

This compound is a key intermediate in various synthetic pathways, particularly within the pharmaceutical industry. Its purity and stability are critical parameters that directly influence the quality, safety, and efficacy of final active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers and drug development professionals to assess and ensure the integrity of this compound. We will explore the underlying principles of purity profiling, delve into forced degradation studies to elucidate stability, and present validated analytical methodologies. The protocols and insights herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Critical Role of Quality Control

This compound, a secondary amine ester, serves as a versatile building block in organic synthesis. Its molecular structure, featuring both an amine and an ester functional group, makes it susceptible to specific degradation pathways. For its primary application in pharmaceutical development, even minute impurities can lead to significant downstream consequences, including altered pharmacological activity, increased toxicity, or reduced shelf life of the final drug product. Therefore, a rigorous understanding and control of its purity and stability are not merely a regulatory requirement but a scientific necessity.

This document outlines the essential analytical methodologies and experimental designs required to fully characterize this compound. We will move beyond simple procedural lists to explain the causality behind our experimental choices, grounding our recommendations in established chemical principles.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for designing relevant analytical methods and stability studies.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | PubChem |

| Molecular Weight | 145.20 g/mol | PubChem |

| Appearance | Colorless liquid (typical) | Chemical Supplier Data |

| Boiling Point | ~185-190 °C | Chemical Supplier Data |

| Solubility | Soluble in water and common organic solvents | General Chemical Principles |

Purity Profiling: Identification and Quantification of Impurities

The purity of this compound is a direct reflection of the control over its synthesis and purification processes. Impurities can arise from starting materials, side reactions, or subsequent degradation.

Potential Impurities

Common impurities may include:

-

Starting Materials: Unreacted N-propylamine or ethyl chloroacetate.

-

Over-alkylation Products: Tertiary amines formed by the reaction of the product with another molecule of ethyl chloroacetate.

-

Hydrolysis Products: Propylaminoacetic acid, formed from the hydrolysis of the ester group.

Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While Gas Chromatography (GC) can be used, HPLC is often preferred for its versatility and suitability for non-volatile or thermally labile impurities. A reverse-phase HPLC (RP-HPLC) method is the industry standard for this type of analysis.

The "Why": RP-HPLC separates compounds based on their polarity. The non-polar stationary phase interacts more strongly with non-polar analytes, leading to longer retention times. This principle allows for the effective separation of this compound from both more polar (e.g., hydrolyzed acid) and less polar (e.g., over-alkylation byproducts) impurities.

Experimental Protocol: Purity Determination by RP-HPLC

Objective: To develop and validate a method for the quantification of this compound and its related impurities.

Instrumentation:

-

HPLC system with UV detector

-

C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid, 0.1% solution

Chromatographic Conditions:

| Parameter | Condition |

|---|---|

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.

-

Sample Preparation: Accurately weigh and dissolve the test sample to the same concentration as the standard.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.

-

Analysis: Inject the sample solution and record the chromatogram.

-

Calculation: Calculate the purity by the area normalization method, assuming all impurities have a similar response factor.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for Purity Analysis

Caption: Workflow for HPLC-based purity assessment.

Stability Profiling: A Forced Degradation Approach

Stability testing is crucial to identify potential degradation products and determine the compound's intrinsic stability. Forced degradation (or stress testing) involves subjecting the compound to harsh conditions to accelerate its decomposition.

The "Why": This approach is fundamental to developing a "stability-indicating" analytical method—a method capable of separating the intact parent compound from all its potential degradation products. This ensures that a loss in the parent compound's concentration is accurately measured over time during long-term stability studies.

Forced Degradation Experimental Design

Objective: To investigate the degradation of this compound under various stress conditions.

Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. (Base-catalyzed ester hydrolysis is typically much faster than acid-catalyzed).

-

Oxidation: 3% H2O2 at room temperature for 24 hours.

-

Thermal: 80 °C (dry heat) for 48 hours.

-

Photolytic: Exposed to light (ICH Q1B guidelines) for a specified duration.

Procedure:

-

Prepare a solution of this compound (e.g., 1 mg/mL) for each stress condition.

-

Include a control sample (unstressed) stored at 5 °C.

-

After the exposure period, neutralize the acidic and basic samples.

-

Analyze all samples by the developed HPLC method.

-

Peak Purity Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess if the main peak is spectrally pure. This confirms co-elution is not occurring.

Expected Degradation Pathways

The primary anticipated degradation pathway is the hydrolysis of the ester linkage, which can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: The ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed (Saponification): The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. This is an irreversible process and is typically faster than acid hydrolysis.

Logical Flow of a Forced Degradation Study

Caption: Logical workflow for a forced degradation study.

Data Interpretation and Trustworthiness

A protocol is only as good as the data it generates. To ensure trustworthiness, every analytical run must be a self-validating system.

System Suitability

This is a non-negotiable prerequisite for any analysis. It confirms that the chromatographic system is performing as expected on the day of analysis. Key parameters include:

-

Repeatability (RSD): Ensures consistent injection and detection.

-

Tailing Factor: A measure of peak symmetry, which can affect integration accuracy.

-

Theoretical Plates: A measure of column efficiency.

Mass Balance

In stability studies, the concept of mass balance is a critical indicator of a method's validity.

Principle: The sum of the amount of the parent compound remaining and the amount of all degradation products formed should be close to 100% of the initial amount of the parent compound.

-

Good Mass Balance (95-105%): Indicates that the analytical method is capable of detecting and quantifying all major degradation products.

-

Poor Mass Balance (<95%): Suggests that some degradation products may not be detected (e.g., they are volatile, do not have a UV chromophore, or are irreversibly adsorbed to the column). This would require further method development.

Summary of Expected Stability Data

| Stress Condition | Expected Degradation | Primary Degradant |

| Acid Hydrolysis | Moderate | Propylaminoacetic acid |

| Base Hydrolysis | Significant | Propylaminoacetic acid |

| Oxidation | Low to Moderate | N-oxides or other oxidation products |

| Thermal | Low | Varies |

| Photolytic | Low | Varies |

Conclusion

The robust characterization of this compound through rigorous purity and stability testing is paramount for its successful application in research and drug development. The HPLC-based methodologies detailed in this guide provide a validated, trustworthy framework for quality control. By understanding the "why" behind the protocols—from the principles of chromatographic separation to the logic of forced degradation—scientists can confidently assess the quality of their material, troubleshoot issues, and ensure the integrity of their downstream processes. Adherence to these principles of scientific integrity and self-validating systems is the foundation of high-quality pharmaceutical development.

References

-

PubChem National Center for Biotechnology Information. this compound. PubChem Compound Summary for CID 84335. [Link]

-

International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products.[Link]

-

International Council for Harmonisation (ICH). Q1B Photostability Testing of New Drug Substances and Products.[Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010. (Note: A general reference for HPLC principles, a specific URL is not applicable for a textbook).

Ethyl 2-(propylamino)acetate: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(propylamino)acetate, a secondary amino acid ester, represents a highly versatile and reactive building block with significant potential in the landscape of organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and an electrophilic ester moiety, allows for its strategic incorporation into a diverse array of molecular scaffolds. This technical guide explores the core reactivity of this compound and elucidates its potential applications in the synthesis of key heterocyclic structures, peptidomimetics, and in the construction of molecular complexity through multicomponent reactions. The insights provided herein are intended to empower researchers and drug development professionals to leverage the unique chemical properties of this compound in their synthetic endeavors.

Introduction: The Strategic Advantage of Secondary Amino Esters

In the vast toolkit of organic synthesis, bifunctional molecules that offer multiple points for chemical modification are of paramount importance. This compound, also known as N-propylglycine ethyl ester, falls into this esteemed category. The presence of a secondary amine introduces a site for nucleophilic attack and N-alkylation, while the ethyl ester provides a classic electrophilic handle for reactions such as amidation and reduction. This duality makes it a valuable synthon for the construction of complex molecules, particularly in the realms of medicinal chemistry and agrochemical research where nitrogen-containing heterocycles and peptide-like structures are prevalent.

The propyl group attached to the nitrogen atom offers a degree of steric hindrance and lipophilicity compared to its simpler analogue, glycine ethyl ester. This seemingly minor modification can have profound effects on the reactivity of the molecule and the properties of the resulting products, influencing factors such as solubility, crystal packing, and biological activity. Understanding the interplay between the electronic and steric effects of the N-propyl group is crucial for predicting and controlling its reactivity in various synthetic transformations.

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is primarily dictated by the reactivity of its two functional groups: the secondary amine and the ethyl ester.

The Nucleophilic Character of the Secondary Amine

The lone pair of electrons on the nitrogen atom makes the secondary amine a potent nucleophile. This nucleophilicity is central to its application in a variety of bond-forming reactions.

-

N-Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This reaction is fundamental to peptide synthesis and the construction of various amide-containing scaffolds.

-

N-Alkylation and Arylation: The secondary amine can be further alkylated or arylated under appropriate conditions, leading to the formation of tertiary amines. This allows for the introduction of additional diversity and the fine-tuning of the electronic and steric properties of the final molecule.

-

Michael Addition: As a soft nucleophile, the amine can participate in Michael additions to α,β-unsaturated carbonyl compounds, a key step in the formation of various carbon-nitrogen bonds and the construction of more complex carbon skeletons.

The Electrophilic Nature of the Ethyl Ester

The carbonyl carbon of the ethyl ester is electrophilic and susceptible to attack by nucleophiles.

-

Amidation: Reaction with primary or secondary amines, often at elevated temperatures, leads to the formation of amides. This aminolysis reaction is a direct method for converting the ester into an amide functionality.[1]

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, N-propylglycine. This transformation is useful for unmasking a carboxylic acid moiety for further functionalization.

-

Reduction: The ester can be reduced to the corresponding amino alcohol, 2-(propylamino)ethanol, using strong reducing agents like lithium aluminum hydride.

The interplay of these reactive sites allows for sequential or one-pot transformations, making this compound a versatile precursor for a wide range of target molecules.

Potential Applications in Heterocyclic Synthesis

Heterocyclic scaffolds are ubiquitous in pharmaceuticals and agrochemicals. The structural features of this compound make it an ideal precursor for the synthesis of several important classes of nitrogen-containing heterocycles.

Synthesis of Diketopiperazines

Diketopiperazines (DKPs) are a class of cyclic dipeptides with a wide range of biological activities. The synthesis of N-substituted DKPs can be readily achieved using N-substituted amino acid esters.[2][3] this compound can serve as a key building block in this context.

Conceptual Synthetic Workflow:

The synthesis typically involves the coupling of two amino acid derivatives followed by an intramolecular cyclization.

Caption: Conceptual workflow for the synthesis of N-propyl diketopiperazines.

Experimental Protocol (Hypothetical):

-

Coupling: React this compound with an N-protected amino acid (e.g., Boc-Alanine) in the presence of a peptide coupling agent (e.g., DCC/HOBt or HATU) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like dichloromethane or DMF.

-

Deprotection: Remove the N-protecting group (e.g., Boc group with TFA).

-

Cyclization: Induce intramolecular cyclization of the resulting dipeptide ester by heating in a high-boiling point solvent (e.g., toluene or xylene) or by treatment with a mild base.

This strategy allows for the modular synthesis of a library of N-propyl substituted diketopiperazines with diverse side chains.

Synthesis of Pyrazinones

2(1H)-Pyrazinones are another important class of heterocyclic compounds with diverse biological activities. Their synthesis can be achieved through the condensation of α-amino esters with various building blocks.[4]

Conceptual Synthetic Pathway:

One common approach involves the reaction of an α-amino ester with a 1,2-dicarbonyl compound, followed by cyclization and oxidation.

Caption: General strategy for the synthesis of N-propyl pyrazinones.

Experimental Protocol (Hypothetical):

-

Condensation: React this compound with a 1,2-dicarbonyl compound (e.g., phenylglyoxal) in a suitable solvent such as ethanol or acetic acid.

-

Cyclization and Dehydration: The initial condensation product will likely undergo spontaneous cyclization and dehydration to form a dihydropyrazinone intermediate.

-

Oxidation: The dihydropyrazinone can be oxidized to the corresponding pyrazinone using a mild oxidizing agent (e.g., air, DDQ, or manganese dioxide).

Synthesis of Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of 1,5-benzodiazepine derivatives can be accomplished through the condensation of o-phenylenediamines with β-keto esters or α,β-unsaturated esters. While not a direct application of this compound itself, its derivatives could potentially be employed in the synthesis of related heterocyclic systems. For instance, a Michael addition of an o-phenylenediamine to an acrylate derivative of this compound could be a viable route.[5][6]

Role in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Secondary amino esters are valuable components in several MCRs.

Ugi and Passerini Reactions:

While this compound itself is not a direct component in the classic Ugi or Passerini reactions, its corresponding isocyanide derivative, ethyl 2-isocyano-N-propylacetate, could be a valuable substrate. The synthesis of such isocyanides from the parent amino ester is a well-established transformation. These isocyanide-based MCRs are highly versatile for the rapid generation of peptide-like scaffolds and other complex structures.[7][8]

Petasis Reaction:

The Petasis reaction, a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid, is another area where this compound could find application. This reaction provides a direct route to α-amino acids and their derivatives.[9]

Application in Peptidomimetic and N-Alkyl Peptide Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. N-alkylation of peptides is a common strategy to achieve these improvements.[10][11]

This compound can be directly incorporated into peptide chains as an N-propylated glycine residue. This can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[12][13] The N-propyl group can influence the conformational preferences of the peptide backbone and enhance its resistance to enzymatic degradation.

Table 1: Comparison of Glycine and N-Propylglycine in Peptides

| Property | Glycine Residue | N-Propylglycine Residue |

| Flexibility | High | Reduced |

| Lipophilicity | Low | Increased |

| Proteolytic Stability | Susceptible to cleavage | More resistant to cleavage |

| Hydrogen Bonding | Amide N-H available for H-bonding | Amide N-H absent |

Conclusion

This compound is a readily accessible and highly versatile building block with significant, yet largely untapped, potential in organic synthesis. Its bifunctional nature allows for its facile incorporation into a wide range of molecular architectures, including medicinally relevant heterocyclic systems like diketopiperazines and pyrazinones. Furthermore, its role as a precursor to N-propylated glycine derivatives makes it a valuable tool in the design and synthesis of peptidomimetics with enhanced pharmacological properties. The exploration of its reactivity in multicomponent reactions further expands its synthetic utility. This guide has provided a comprehensive overview of the potential applications of this compound, with the aim of inspiring its broader adoption in the scientific community for the development of novel and complex molecules.

References

- Dinsmore, C. J., & Beshore, D. C. (2002). 2(1H)

-

Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]

- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, and Biological Activity. Chemical Reviews, 112(7), 3641-3716.

- Witiak, D. T., & Wei, Y. (1990). Diketopiperazines: synthesis, reactions, and biological activity. Progress in drug research, 35, 249-363.

- Stark, D. R., & Anderson, G. W. (1950). The Synthesis of Diketopiperazines. Journal of the American Chemical Society, 72(7), 2880-2882.

-

A convenient method for synthesizing 3-amino-1,5-benzodiazepine-2-one via the Michael addition reaction of o-phenylenediamine with dehydroalanine ester derivatives, followed by cyclization, was developed. (n.d.). Request PDF. Retrieved from [Link]

-

A convenient method was developed for synthesizing 3-amino-1,5-benzodiazepine-2-one derivatives via a Michael addition reaction of o -phenylenediamine with dehydroalanine HFI or HOBt ester derivatives... (n.d.). Request PDF. Retrieved from [Link]

- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.

- Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.

-

Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. (n.d.). MDPI. Retrieved from [Link]

- Petasis, N. A., & Akritopoulou, I. (1993). A new and practical synthesis of α-amino acids from organoboronic acids. Tetrahedron Letters, 34(4), 583-586.

-

Multicomponent Synthesis of α-Branched Amines via a Zinc-Mediated Carbonyl Alkylative Amination Reaction. (n.d.). PubMed Central. Retrieved from [Link]

- Gante, J. (1994). Peptidomimetics—tailored enzyme inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.

- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current opinion in chemical biology, 2(4), 441-452.

-

Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. (2020). Organic Letters. Retrieved from [Link]

-

HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. (n.d.). Farmacia Journal. Retrieved from [Link]

-

Amino Acid Derivatives by Multicomponent Reactions. (n.d.). Request PDF. Retrieved from [Link]

-

A Four‐Component Reaction Involving In Situ Generated Organometallic Reagents: Straightforward Access to β‐Amino Esters. (n.d.). Request PDF. Retrieved from [Link]

-

Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. (2024). PubMed. Retrieved from [Link]

-

Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (n.d.). NIH. Retrieved from [Link]

-

Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). Frontiers. Retrieved from [Link]

-

A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. (n.d.). PubMed Central. Retrieved from [Link]

-

Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.. Retrieved from [Link]

-

A convenient approach to synthesizing peptide C-terminal N-alkyl amides. (2011). PubMed. Retrieved from [Link]

-

SYNTHESIS OF DIAZEPAM. (2019). YouTube. Retrieved from [Link]

-

Synthetic Peptides as Protein Mimics. (n.d.). PubMed Central. Retrieved from [Link]

-

Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. (n.d.). RSC Publishing. Retrieved from [Link]

-

Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. (n.d.). RSC Publishing. Retrieved from [Link]

-

Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024). PubMed Central. Retrieved from [Link]

-

glycine ethyl ester hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

-

N-CARBOBENZOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER. (n.d.). Organic Syntheses. Retrieved from [Link]

- Process for the manufacture of organic nitrogen-containing compounds. (n.d.). Google Patents.

Sources

- 1. β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Peptides as Protein Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A convenient approach to synthesizing peptide C-terminal N-alkyl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Propylglycine Ethyl Ester: A Versatile Building Block for Next-Generation Peptidomimetics in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Peptidomimetics and the Role of N-Substituted Glycines

In the landscape of modern drug discovery, there is a continuous search for novel molecular scaffolds that can overcome the limitations of traditional small molecules and biologics. Peptides, with their high specificity and potency, are attractive therapeutic candidates, but their application is often hampered by poor metabolic stability and low oral bioavailability. This has led to the emergence of peptidomimetics, a class of compounds designed to mimic the structure and function of peptides but with improved drug-like properties. Among the most promising peptidomimetics are peptoids, or oligo-N-substituted glycines, which are isomers of peptides where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[1][2] This structural modification confers remarkable resistance to proteolytic degradation while allowing for a high degree of chemical diversity.[3][4]

N-propylglycine ethyl ester is a key building block in the synthesis of peptoids, offering a simple, non-chiral, and readily available starting material for the introduction of an n-propyl side chain. The n-propyl group, being a small, hydrophobic alkyl chain, can play a crucial role in modulating the physicochemical properties and biological activity of the resulting peptoid. This guide provides a comprehensive overview of N-propylglycine ethyl ester as a building block in medicinal chemistry, focusing on its synthesis, incorporation into peptoids, and the impact of the n-propyl side chain on the structure and function of these promising therapeutic agents.

Synthesis of N-Propylglycine Ethyl Ester and its Derivatives

The synthesis of N-propylglycine ethyl ester is typically achieved through a straightforward nucleophilic substitution reaction. A common laboratory-scale synthesis involves the reaction of ethyl bromoacetate with an excess of n-propylamine.[5] The amine acts as both the nucleophile and the base to neutralize the hydrobromic acid formed during the reaction.

A recent green synthesis approach for N-substituted glycine derivatives, including N-propylglycine, involves the reaction of an alkylamine with chloroacetic acid in an aqueous medium, avoiding the use of toxic solvents.[6][7] While this method yields the free acid, it can be readily esterified to the corresponding ethyl ester using standard procedures.

Table 1: Physicochemical Properties of N-Propylglycine and its Ethyl Ester

| Property | N-Propylglycine | N-Propylglycine Ethyl Ester |

| Molecular Formula | C5H11NO2 | C7H15NO2 |

| Molecular Weight | 117.15 g/mol | 145.20 g/mol |

| Appearance | White crystalline solid | Colorless to pale yellow liquid |

| Solubility | Soluble in water | Soluble in organic solvents |

Incorporation into Peptoids: The Sub-monomer Synthesis Method

The true utility of N-propylglycine ethyl ester in medicinal chemistry is realized through its incorporation into peptoid oligomers. The most widely used method for peptoid synthesis is the solid-phase sub-monomer method developed by Zuckermann and colleagues.[8] This robust and efficient two-step iterative process allows for the precise control of the peptoid sequence and the facile introduction of a wide variety of side chains.

The process begins with a solid support, typically a Rink amide resin, which provides a C-terminal amide upon cleavage. The synthesis cycle consists of two main steps:

-

Acylation: The free amine on the resin is acylated with a haloacetic acid, typically bromoacetic acid, activated with a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC).

-

Displacement: The resulting α-bromoacetamide is then displaced by a primary amine, in this case, n-propylamine, to introduce the desired side chain. This nucleophilic substitution reaction regenerates a secondary amine on the backbone, ready for the next acylation step.

This two-step cycle is repeated until the desired peptoid sequence is assembled. The final peptoid is then cleaved from the solid support using a strong acid, such as trifluoroacetic acid (TFA).

Figure 1: Workflow for the solid-phase sub-monomer synthesis of a peptoid containing an N-propylglycine residue.

Experimental Protocol: Solid-Phase Synthesis of a Model N-Propylglycine Containing Peptoid

This protocol describes the manual solid-phase synthesis of a simple tri-peptoid (Ac-Npra-Npra-Npra-NH2, where Npra = N-propylglycine) on a Rink amide resin.

Materials:

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Bromoacetic acid

-

N,N'-Diisopropylcarbodiimide (DIC)

-

n-Propylamine

-

Piperidine

-

Acetic anhydride

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a fritted syringe for 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Acylation (First Cycle):

-

Prepare a solution of bromoacetic acid (10 eq) and DIC (10 eq) in DMF.

-

Add the solution to the resin and shake for 30 minutes.

-

Wash the resin with DMF.

-

-

Displacement (First Cycle):

-

Add a solution of n-propylamine (20 eq) in DMF to the resin.

-

Shake for 1-2 hours.

-

Wash the resin with DMF.

-

-

Repeat Cycles: Repeat steps 3 and 4 for the desired number of cycles to assemble the peptoid chain.

-

N-terminal Acetylation: After the final displacement step, wash the resin with DMF and then treat with a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIEA) (10 eq) in DMF for 30 minutes to cap the N-terminus.

-

Cleavage and Deprotection:

-

Wash the resin with DMF, followed by DCM, and dry under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Purification:

-

Precipitate the crude peptoid from the TFA solution by adding cold diethyl ether.

-

Centrifuge to pellet the peptoid, decant the ether, and dry the pellet.

-

Purify the crude peptoid by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final peptoid by mass spectrometry and HPLC.

The Role of the N-Propyl Side Chain in Medicinal Chemistry

The choice of the side chain in a peptoid is critical for determining its structure, and consequently, its biological activity. The n-propyl group, introduced via N-propylglycine ethyl ester, imparts specific properties that can be exploited in drug design.

Modulating Hydrophobicity and Amphipathicity

The n-propyl side chain is a small, non-polar alkyl group that contributes to the overall hydrophobicity of the peptoid. In the context of antimicrobial peptoids, which often mimic the amphipathic nature of natural antimicrobial peptides, the strategic placement of hydrophobic residues like N-propylglycine is crucial for their membrane-disrupting activity.[9][10] By alternating N-propylglycine with cationic residues (e.g., N-(4-aminobutyl)glycine), peptoids with distinct hydrophobic and hydrophilic faces can be constructed, facilitating their interaction with and disruption of bacterial cell membranes.[3]

Influence on Secondary Structure

While peptoids lack the backbone hydrogen bonding that directs the formation of secondary structures in peptides, they can adopt stable, well-defined conformations, including helices. The steric interactions between the side chains and the backbone play a significant role in determining the cis/trans isomerization of the amide bonds and the overall secondary structure. Bulky side chains are known to favor the trans-amide bond conformation, which is a key feature of the polyproline type I-like helix adopted by many bioactive peptoids. While the n-propyl group is not as sterically demanding as some other side chains, its presence can still influence the local conformation and contribute to the overall shape of the peptoid.[11]

Protein-Protein Interaction Modulation

The surfaces of proteins involved in protein-protein interactions (PPIs) are often large and relatively flat, making them challenging targets for traditional small-molecule drugs. Peptoids, with their ability to form extended and stable structures, are well-suited to mimic protein secondary structures and disrupt PPIs.[1][12] The n-propyl side chains can contribute to the hydrophobic interactions that are often critical for the binding of a peptoid to a protein surface. By presenting an array of n-propyl groups, a peptoid can effectively mimic a hydrophobic patch on a protein, thereby inhibiting its interaction with a binding partner.

Figure 2: Conceptual diagram of a peptoid containing N-propylglycine residues acting as a modulator of a protein-protein interaction.

Case Study: N-Propylglycine in Antimicrobial Peptoids

While a specific drug candidate containing N-propylglycine that has progressed to clinical trials is not readily found in the public domain, numerous preclinical studies have demonstrated the potential of peptoids incorporating this building block. For instance, in a study exploring the structure-activity relationship of antimicrobial peptoids, a library of compounds was synthesized with varying hydrophobicity and charge distribution.[9] In these studies, N-propylglycine (Npra) was often used as a hydrophobic building block in combination with cationic monomers.

One such example is a short, eight-residue peptoid with an alternating sequence of N-propylglycine and a cationic N-substituted glycine. The resulting amphipathic structure allows the peptoid to preferentially interact with the negatively charged membranes of bacteria over the zwitterionic membranes of mammalian cells. The hydrophobic n-propyl side chains are thought to insert into the lipid bilayer, leading to membrane destabilization and cell death. The minimal inhibitory concentrations (MICs) of such peptoids against various bacterial strains are often in the low micromolar range, demonstrating their potent antimicrobial activity.

Table 2: Representative Biological Activity of an N-Propylglycine Containing Antimicrobial Peptoid

| Organism | MIC (µg/mL) |

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Human Red Blood Cells (Hemolysis) | > 256 |

Note: Data is representative and compiled from typical results reported in the literature for short, amphipathic peptoids.

Future Perspectives and Conclusion

N-propylglycine ethyl ester has established itself as a valuable and versatile building block in the field of medicinal chemistry, particularly for the synthesis of peptoids. Its ease of synthesis and incorporation into oligomers using the robust sub-monomer method makes it an attractive choice for constructing libraries of peptidomimetics for drug discovery. The n-propyl side chain, while simple in structure, provides a crucial element of hydrophobicity that can be fine-tuned to optimize the biological activity and pharmacokinetic properties of the resulting molecules.

References

- Jerala, R. (2007). Designer antimicrobial peptides: a path to new antibiotics. Cellular and Molecular Life Sciences, 64(19-20), 2487–2502.

- Chongsiriwatana, N. P., Patch, J. A., Czyzewski, A. M., Dory, Y. L., & Barron, A. E. (2008). Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides. Proceedings of the National Academy of Sciences, 105(8), 2794–2799.

- Zuckermann, R. N., Kerr, J. M., Kent, S. B., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.

- Kwon, Y. U., & Kodadek, T. (2007). Quantitative evaluation of the relative cell permeability of peptoids and peptides. Journal of the American Chemical Society, 129(6), 1502–1503.

-

PrepChem. (n.d.). Synthesis of ethyl N-(n-propyl)glycinate. Retrieved from [Link]

- Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids)

- Sun, J., & Zuckermann, R. N. (2013).

- Gorske, B. C., Stringer, J. R., Bastian, B. L., Fowler, S. A., & Blackwell, H. E. (2009). New strategies for the design of folded peptoids revealed by a survey of noncovalent interactions in model systems. Journal of the American Chemical Society, 131(45), 16555–16567.

- Figliozzi, G. M., Goldsmith, R., Ng, S. C., Banville, S. C., & Zuckermann, R. N. (1996). Synthesis of N-substituted glycine peptoid libraries. Methods in Enzymology, 267, 437–447.

- Stringer, J. R., Crapster, J. A., Guzei, I. A., & Blackwell, H. E. (2010). Construction of peptoids with all trans-amide backbones and peptoid reverse turns via the tactical incorporation of N-aryl side chains capable of hydrogen bonding. The Journal of Organic Chemistry, 75(18), 6068–6078.

- Fowler, S. A., & Blackwell, H. E. (2009). A preliminary survey of the peptoid folding landscape. Journal of the American Chemical Society, 131(46), 16798–16807.

- Guchhait, G., & D'mello, A. (2021). Peptidic modulators of protein-protein interactions: progress and challenges in computational design. Biopolymers, 112(1), e23412.

- Miller, S. M., Simon, R. J., Ng, S., Zuckermann, R. N., Kerr, J. M., & Moos, W. H. (1995). Comparison of the proteolytic susceptibilities of homologous L-amino acid, D-amino acid, and N-substituted glycine-containing oligomers. Drug Development Research, 35(1), 20-32.

-

Drug Hunter. (n.d.). Case Studies. Retrieved from [Link]

- Bialer, M., et al. (1996). Pharmacokinetic and pharmacodynamic analysis of (E)-2-ene valproyl derivatives of glycine and valproyl derivatives of nipecotic acid. Biopharmaceutics & Drug Disposition, 17(7), 565-575.

- Bialer, M., et al. (1999).

- Nesterkina, M., & Kravchenko, I. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine. Pharmaceuticals, 10(2), 47.

- Honório, K. M., Moda, T. L., & Andricopulo, A. D. (2013). Pharmacokinetic properties and in silico ADME modeling in drug discovery. Medicinal Chemistry, 9(2), 163-176.

- Pini, A. (2018). The preclinical development of a novel antimicrobial peptide with strong antibacterial and antiinflammatory activity: Systemic and pulmonary delivery with nanoparticles. Journal of Antivirals & Antiretrovirals.

- Tran, T. N., & Henary, M. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents. Molecules, 27(8), 2588.

- Roszczenko, P., et al. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Molecules, 27(19), 6523.

- Johnson, M. B., & Deber, C. M. (2016). Therapeutic design of peptide modulators of protein-protein interactions in membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(10), 2418-2426.

- Karnati, S., & Anusha, N. (2025). Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmaceutical and Phytopharmacological Research, 7(2), 407-412.

- Kohl, F., & Gütschow, M. (2017). Fragments of Peptoid 1: Synthesis of N-Substituted Glycine Monomers. Proceedings, 1(6), 33.

-

Werner Lab. (2016, December 14). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

- Raines, R. T. (2017). The n→π* Interaction. Accounts of Chemical Research, 50(8), 1833-1841.

- Google Patents. (2003). Process for synthesizing peptides by using a PEG polymer support.

- Google Patents. (2010). Method for synthesizing glycylglycine.

- Google Patents. (2018). Peptoid.

- Vugmeyster, Y., Xu, X., Theil, F. P., Khawli, L. A., & Leach, M. W. (2012). Pharmacokinetics and toxicology of therapeutic proteins: Advances and challenges. World Journal of Biological Chemistry, 3(4), 73–92.

- Agyapong, A. A., et al. (2021). A Regenerative Polymer Blend Composed of Glycylglycine ethyl ester-substituted Polyphosphazene and Poly (lactic-co-glycolic acid).

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

- Narita, M., & Akiyama, M. (1975). The Reaction of N-Acyl-α-amino Acid Esters with Aldehydes. Bulletin of the Chemical Society of Japan, 48(2), 571-574.

- Carter, K. C. (2024, April 1). Literature Highlights Issue 1 April 2024: N-Containing Heterocycles. Concept Life Sciences.

- Ghasemi, S., et al. (2023).

- Ghasemi, S., et al. (2023).

Sources

- 1. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. web.stanford.edu [web.stanford.edu]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. EP3328877B1 - Peptoid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism and Excretion of Therapeutic Peptides: Current Industry Practices, Perspectives, and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity screening of Ethyl 2-(propylamino)acetate derivatives

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 2-(propylamino)acetate Derivatives

Introduction: Unlocking the Potential of Amino Acid Ester Derivatives

In the landscape of medicinal chemistry, the amino acid scaffold represents a privileged structure, offering a biocompatible framework ripe for chemical modification. This compound and its derivatives, as part of the broader class of amino acid esters, are of significant interest for drug discovery. Their structural simplicity, combining an amino acid core with ester and alkyl functionalities, provides a versatile platform for generating molecular diversity. The rationale for screening such a library is built on the established success of amino acid derivatives in yielding compounds with a wide spectrum of biological activities, including antimicrobial and anticancer properties.

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the systematic biological activity screening of novel this compound derivatives. It is designed not as a rigid set of instructions, but as a logical, tiered approach to efficiently identify and characterize promising "hit" compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our methodologies in authoritative standards.

The Screening Cascade: A Strategy for Efficient Discovery

A successful screening campaign does not test for all activities at once. It follows a logical progression, or "cascade," that begins with broad, cost-effective primary assays to identify any form of bioactivity. Compounds that show promise—the "hits"—then advance to more specific and complex secondary assays to confirm activity, elucidate the mechanism of action, and build a Structure-Activity Relationship (SAR) profile. This tiered approach conserves resources and focuses efforts on the most promising candidates.

Caption: High-Level Biological Screening Workflow.

Part 1: Primary Screening – Casting a Wide Net

The initial goal is to efficiently determine if the synthesized derivatives possess any significant biological activity. The assays in this phase are selected for their robustness, high-throughput compatibility, and ability to provide clear, quantitative endpoints.

**1.1

An In-depth Technical Guide to the Solubility of Ethyl 2-(propylamino)acetate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-(propylamino)acetate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic media. We will delve into the theoretical principles governing its solubility, provide predictive assessments, and outline a robust experimental protocol for precise solubility determination.

Introduction to this compound and Its Significance